1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride
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Overview
Description
1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H6N4·HCl and a molecular weight of 134.57 g/mol . It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It’s worth noting that triazole compounds, in general, are known for their ability to form stable complexes with metals, which can influence their interaction with biological targets .
Biochemical Pathways
Triazole compounds have been implicated in a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The effects would likely depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride: Another similar compound with a different substitution pattern on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
1-methyltriazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.ClH/c1-7-2-3(4)5-6-7;/h2H,4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTNGWOVPVTOEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860176-01-8 |
Source
|
Record name | 1-methyl-1H-1,2,3-triazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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